

"Antibacterial agent 136" spectrum of activity against gram-negative bacteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 136*

Cat. No.: *B12387923*

[Get Quote](#)

Analysis of "Antibacterial Agent 136": A Focus on Gram-Negative Activity

Initial investigation into the spectrum of activity for "**Antibacterial agent 136**," an oxadiazolone antibiotic, reveals a significant finding: this class of compounds is potent against gram-positive bacteria but does not exhibit activity against gram-negative bacteria. This technical brief addresses the inquiry into its gram-negative profile by presenting the available scientific evidence, which indicates a lack of efficacy.

"**Antibacterial agent 136**" is recognized for its high potency against challenging gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA), with a reported 50% minimal inhibitory concentration (MIC50) of 0.8 μ M.^{[1][2][3]} However, extensive research on the structure-activity relationship of oxadiazole antibacterials has concluded that these compounds are not effective against gram-negative organisms.^[4]

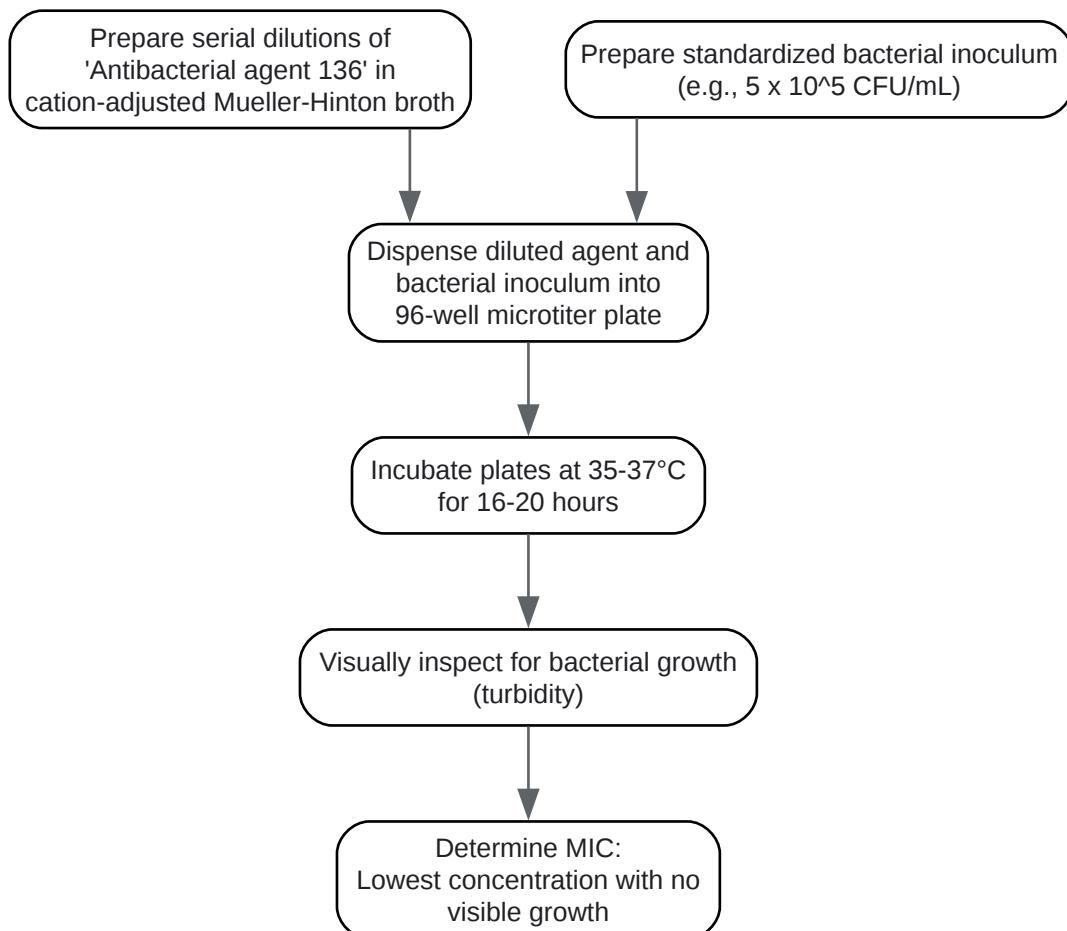
Given the absence of gram-negative activity, a detailed guide on this specific aspect, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled. The core requirements of the original request—tables of MICs against gram-negative bacteria, detailed methodologies for these assessments, and diagrams of gram-negative specific signaling pathways—cannot be fulfilled as the foundational data does not exist.

To provide valuable context for researchers, the following sections detail the available information on "**Antibacterial agent 136**" and its activity against gram-positive bacteria.

Spectrum of Activity Against Gram-Positive Bacteria

"Antibacterial agent 136" has demonstrated significant efficacy against a range of gram-positive bacteria. The primary target for this agent appears to be multi-drug resistant *Staphylococcus aureus*.

Bacterial Species	Strain	MIC50 (μM)
<i>Staphylococcus aureus</i>	Methicillin-Resistant (MRSA)	0.8[1][2][3]
<i>Staphylococcus aureus</i>	Multidrug-Resistant	0.8 - 3.1[1]


Mechanism of Action (Gram-Positive Bacteria)

The oxadiazole class of antibiotics, to which "Antibacterial agent 136" belongs, is understood to target bacterial cell wall biosynthesis.[4] This mechanism involves the inhibition of penicillin-binding proteins (PBPs) in *S. aureus*, which are crucial enzymes for the synthesis and cross-linking of peptidoglycan, an essential component of the bacterial cell wall.[4]

Experimental Protocols: Susceptibility Testing for Gram-Positive Bacteria

The standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against gram-positive bacteria like *S. aureus* is broth microdilution, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Broth Microdilution Assay.

In conclusion, while "**Antibacterial agent 136**" is a promising candidate for combating gram-positive infections, the available scientific literature definitively indicates a lack of activity against gram-negative bacteria. Research and drug development efforts concerning this compound are therefore best directed towards its gram-positive applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-79925-5mg | Antibacterial agent 136 Neobiotech [neo-biotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Antibacterial agent 136" spectrum of activity against gram-negative bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387923#antibacterial-agent-136-spectrum-of-activity-against-gram-negative-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com